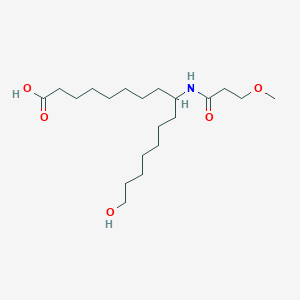
16-Hydroxy-9-(3-methoxypropanamido)hexadecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16-Hydroxy-9-(3-methoxypropanamido)hexadecanoic acid is a complex organic compound that belongs to the class of ω-hydroxy-long-chain fatty acids. This compound is characterized by the presence of a hydroxy group at the 16th position and a 3-methoxypropanamido group at the 9th position of the hexadecanoic acid chain. It is a derivative of palmitic acid and plays a significant role in various biological and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 16-Hydroxy-9-(3-methoxypropanamido)hexadecanoic acid typically involves multiple steps, starting from palmitic acid. The process includes:
Hydroxylation: Introduction of a hydroxy group at the 16th position of palmitic acid.
Amidation: Conversion of the carboxylic acid group at the 9th position to a 3-methoxypropanamido group.
The reaction conditions for these steps often involve the use of specific catalysts and reagents to ensure high yield and purity. For instance, hydroxylation may require the use of oxidizing agents, while amidation might involve the use of amines and coupling agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required standards for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
16-Hydroxy-9-(3-methoxypropanamido)hexadecanoic acid can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The amido group can be reduced to form amines.
Substitution: The hydroxy and amido groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary amines.
Applications De Recherche Scientifique
16-Hydroxy-9-(3-methoxypropanamido)hexadecanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 16-Hydroxy-9-(3-methoxypropanamido)hexadecanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and amido groups enable the compound to participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
16-Hydroxyhexadecanoic acid: A simpler derivative with only a hydroxy group at the 16th position.
9-(3-methoxypropanamido)hexadecanoic acid: A derivative with only the 3-methoxypropanamido group at the 9th position.
Uniqueness
16-Hydroxy-9-(3-methoxypropanamido)hexadecanoic acid is unique due to the presence of both the hydroxy and 3-methoxypropanamido groups, which confer distinct chemical and biological properties. This dual functionality allows for more versatile applications and interactions compared to its simpler counterparts.
Propriétés
Numéro CAS |
833484-04-1 |
|---|---|
Formule moléculaire |
C20H39NO5 |
Poids moléculaire |
373.5 g/mol |
Nom IUPAC |
16-hydroxy-9-(3-methoxypropanoylamino)hexadecanoic acid |
InChI |
InChI=1S/C20H39NO5/c1-26-17-15-19(23)21-18(13-9-5-3-7-11-16-22)12-8-4-2-6-10-14-20(24)25/h18,22H,2-17H2,1H3,(H,21,23)(H,24,25) |
Clé InChI |
BDBLKNMAVJCKDU-UHFFFAOYSA-N |
SMILES canonique |
COCCC(=O)NC(CCCCCCCC(=O)O)CCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-(3-Nitrodihydro-2H-imidazo[4,5-d][1,3]oxazole-4,6(3H,5H)-diyl)di(propan-1-one)](/img/structure/B12550573.png)
![Ethyl 2-[4-(2-ethoxy-2-oxoethyl)sulfanylphenyl]sulfanylacetate](/img/structure/B12550578.png)
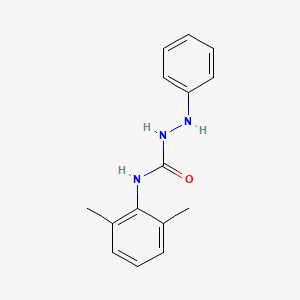
![1-(4-Nonylphenoxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B12550582.png)
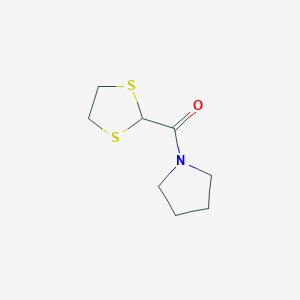
![N-Methyl-N-[1-(4-methylphenyl)vinyl]acetamide](/img/structure/B12550599.png)
![1,1'-[3-(Trifluoromethyl)pent-1-ene-3,5-diyl]dibenzene](/img/structure/B12550620.png)
![3-(5-{[(4-Hydroxyphenyl)methyl]amino}pyridin-3-yl)benzamide](/img/structure/B12550624.png)
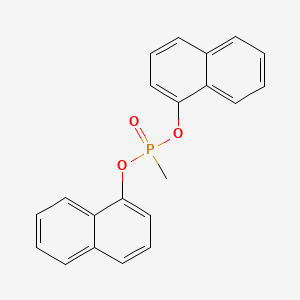
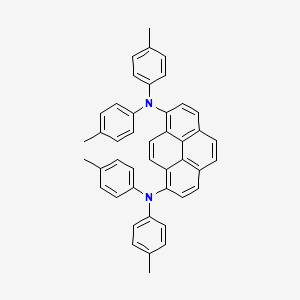

![Hydrazinecarbothioamide, 2-[1-(2-fluorophenyl)ethylidene]-](/img/structure/B12550651.png)
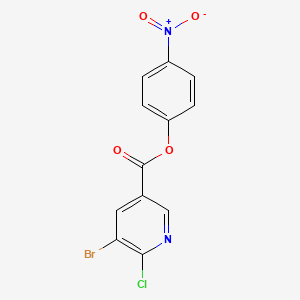
![1-[(Pentan-3-yl)oxy]-4-(trifluoromethyl)benzene](/img/structure/B12550668.png)
